N,N'-bis(3-fluorophenyl)malonamide
Description
N,N'-bis(3-fluorophenyl)malonamide is a malonamide derivative featuring two 3-fluorophenyl groups attached to the nitrogen atoms of the malonamide backbone. This compound belongs to a class of molecules where structural modifications, such as substituent type and position, significantly influence physicochemical properties and biological or industrial applications. The meta-fluorine substituents confer distinct electronic and steric characteristics, impacting lipophilicity, molecular interactions, and coordination chemistry.
Properties
IUPAC Name |
N,N'-bis(3-fluorophenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-3-1-5-12(7-10)18-14(20)9-15(21)19-13-6-2-4-11(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSDZQNNHVVJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N,N'-bis(3-fluorophenyl)malonamide with structurally related compounds:
Electronic and Steric Effects
- Fluorine vs. Chlorine/Nitro Groups : The 3-fluorophenyl substituent provides strong electron-withdrawing effects, enhancing electrophilicity compared to chloro or nitro groups. This may improve binding to biological targets (e.g., enzymes) or metal ions but reduce lipophilicity relative to chloro analogs .
- Ortho-substituted malonamides exhibit lower silver extraction efficiency due to restricted coordination geometry .
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